rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide
Description
rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide is a bicyclic heterocyclic compound featuring a fused furo-pyrrolidine scaffold. The molecule contains a carboxamide group at the 3a-position, with N,N-dimethyl substitution, and a stereochemical configuration defined as (3aR,6aR).
Properties
IUPAC Name |
(3aS,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-11(2)8(12)9-5-10-3-7(9)4-13-6-9/h7,10H,3-6H2,1-2H3/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQGNKVRFIAZIV-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C12CNCC1COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@]12CNC[C@H]1COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule’s core structure derives from a bicyclic framework formed by furo[3,4-c]pyrrole. Retrosynthetically, disconnection at the amide bond reveals two primary fragments: (1) the hexahydrofuro[3,4-c]pyrrole-3a-carboxylic acid and (2) dimethylamine. The carboxylic acid intermediate is further deconstructed into a 1,3-diketone precursor, which undergoes cyclization with a halogenated pyruvate ester to form the fused furan-pyrrolidine system.
1,3-Diketone Precursors
Cycloheptane-1,3-dione and analogous cyclic diketones serve as critical starting materials. Their enolizable protons facilitate nucleophilic attack on α-halo carbonyl compounds, enabling annulation. For example, cycloheptane-1,3-dione reacts with ethyl bromopyruvate in isopropanol under basic conditions (K₂CO₃) to yield ethyl 4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylate. This intermediate undergoes acid hydrolysis to the free carboxylic acid, a direct precursor for amide formation.
Stepwise Synthesis of the Furopyrrole Core
Cyclization and Ring Formation
The formation of the fused bicyclic system proceeds via a tandem alkylation-cyclization mechanism. Ethyl bromopyruvate acts as an electrophile, reacting with the enolate of cycloheptane-1,3-dione to form a C–C bond. Subsequent intramolecular cyclization, facilitated by the leaving group (bromide), generates the furan ring. This step is typically conducted in polar aprotic solvents (e.g., isopropanol) at 0°C to room temperature, achieving yields of 43–75% after crystallization.
Representative Procedure:
Cycloheptane-1,3-dione (22.1 g, 174 mmol) in isopropanol (176 mL) is treated with ethyl bromopyruvate (21.9 mL, 174 mmol) and K₂CO₃ (24.2 g, 175 mmol) at 0°C. After stirring for 16 hours, aqueous workup and extraction yield the furan ester. Hydrolysis with 1 N H₂SO₄ at 85°C provides the carboxylic acid (14.6 g, 43%).
Carboxylic Acid to Mixed Anhydride Conversion
The carboxylic acid is activated as a mixed anhydride using ethyl chloroformate in the presence of a tertiary amine (e.g., triethylamine). This step is critical for subsequent amide bond formation without racemization. The reaction is conducted in dichloromethane at –20°C to 0°C to minimize side reactions.
Amide Bond Formation with Dimethylamine
Mixed Anhydride Aminolysis
The mixed anhydride intermediate is treated with dimethylamine (2.0 equiv) in a polar aprotic solvent (e.g., N-methylpyrrolidinone) at elevated temperatures (80–100°C). Ammonium acetate is often employed as a proton scavenger to drive the reaction to completion. This method affords the dimethylcarboxamide derivative in 70–91% yield after recrystallization.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | N-methylpyrrolidinone | Maximizes solubility |
| Temperature | 100°C | Completes in 20 h |
| Ammonium Source | Ammonium acetate | Prevents protonation |
| Stoichiometry | 5.0 equiv NH₄OAc | 91% yield |
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Mixed Anhydride | 91 | 98 | Racemic | Industrial |
| Enzymatic Resolution | 70–90 | >99 | Enantioselective | Pilot-scale |
The mixed anhydride route offers superior scalability and yield but lacks stereochemical control. In contrast, enzymatic methods, while requiring additional steps, provide enantiopure products critical for pharmaceutical applications.
Industrial-Scale Considerations
Large-scale synthesis (≥100 kg) necessitates solvent recycling and waste minimization. The use of isopropanol and N-methylpyrrolidinone, both classified as Class 3 solvents with low toxicity, aligns with ICH guidelines. Process mass intensity (PMI) calculations for the mixed anhydride route yield a PMI of 32, primarily due to multiple extraction steps.
Chemical Reactions Analysis
rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve alkyl halides and sulfonyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted pyrrole derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of enzymes such as EZH2 (enhancer of zeste homologue 2), which is implicated in various cancers . In medicine, it shows promise as a lead compound for the development of new anticancer agents. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing it from catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This inhibition leads to the reactivation of tumor suppressor genes and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide and related bicyclic compounds:
Structural and Functional Analysis
Core Heterocycle Variations: The furo[3,4-c]pyrrole core (target compound) incorporates an oxygen atom in the fused ring system, enhancing rigidity and hydrogen-bonding capacity compared to purely nitrogenous analogs like pyrrolo[3,4-b]pyrrole . Cyclopenta[c]pyrrole derivatives (e.g., ) replace the oxygen atom with a methylene group, reducing polarity but increasing conformational flexibility .
Substituent Effects :
- The N,N-dimethyl carboxamide group in the target compound confers moderate lipophilicity (logP ~1.5–2.0, estimated), favoring blood-brain barrier penetration for CNS targets. In contrast, tert-butyl ester derivatives (e.g., ) are more lipophilic (logP >3) but prone to metabolic hydrolysis .
- Hydroxyethyl substituents () improve aqueous solubility (e.g., >10 mg/mL in PBS) but may reduce membrane permeability .
Stereochemical Considerations :
- The (3aR,6aR) configuration is critical for binding selectivity. For example, enantiomers of hexahydropyrrolo[3,4-c]pyrrole derivatives exhibit distinct affinities for serotonin receptors .
Pharmacological Potential
- tert-Butyl esters () are often prodrugs, whereas the carboxamide group may enhance metabolic stability by resisting esterase cleavage .
Biological Activity
rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide is a synthetic compound belonging to the class of furo[3,4-c]pyrroles. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C₉H₁₆N₂O₂
- Molecular Weight : 184.24 g/mol
- CAS Number : 2227803-33-8
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The specific pathways affected by this compound are still under investigation, but preliminary studies suggest modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Several studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer effects. In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis and inhibited cell proliferation.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound demonstrated a dose-dependent reduction in bacterial viability in biofilm models.
- Anticancer Effects : Research conducted at the Slovak University of Technology highlighted the compound's ability to trigger apoptosis in cancer cells through the activation of caspase pathways. The study concluded that further exploration into its potential as a chemotherapeutic agent is warranted.
Q & A
(Basic) What are the critical steps in synthesizing rac-(3aR,6aR)-N,N-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide?
The synthesis involves multi-step organic reactions, including cyclization to form the fused bicyclic framework and functional group modifications. Key steps:
Ring closure : Use Lewis acids (e.g., BF₃·OEt₂) to facilitate furo-pyrrole cyclization.
Carboxamide introduction : React the intermediate with dimethylamine under Schotten-Baumann conditions.
Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (EtOH/H₂O). Validate purity via HPLC (>95%) and confirm stereochemistry using NOESY NMR .
(Basic) Which spectroscopic methods confirm the compound’s stereochemistry and purity?
- NMR : ¹H/¹³C NMR identifies proton environments; 2D techniques (COSY, HSQC, NOESY) confirm spatial arrangements of the (3aR,6aR) configuration.
- Mass spectrometry : HRMS (ESI+) verifies molecular ion [M+H]⁺ with <2 ppm error.
- X-ray crystallography : Resolves absolute configuration (≥0.8 Å resolution).
- HPLC : Uses chiral stationary phases (e.g., Chiralpak AD-3) to assess enantiomeric excess (>99%) .
(Advanced) How can computational methods optimize synthetic routes for derivatives?
- Quantum mechanics (QM) : Density Functional Theory (DFT) calculates transition-state energies for cyclization steps (B3LYP/6-31G* basis set).
- Machine learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts (e.g., Bayesian optimization for yield >80%).
- Molecular dynamics (MD) : Simulate intermediate stability in polar aprotic solvents (e.g., DMF vs. THF) .
(Advanced) How to resolve contradictions between in vitro binding affinity and in vivo efficacy?
Validate target engagement : Use surface plasmon resonance (SPR) for kinetic binding (KD, kon/koff rates).
Assess bioavailability : Conduct ADME studies:
- Plasma protein binding (equilibrium dialysis).
- Metabolic stability (human liver microsomes, t₁/₂ >30 min).
- Blood-brain barrier permeability (PAMPA-BBB, Pe >4.0×10⁻⁶ cm/s).
PK/PD modeling : Corrogate plasma exposure (AUC) with pharmacodynamic readouts .
(Basic) What storage conditions ensure long-term stability?
- Store as a hydrochloride salt at -20°C under argon.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization from tert-butanol/water (1:1) minimizes hydrolysis .
(Advanced) What SAR strategies optimize the furo-pyrrole scaffold?
- Substituent variation : Synthesize 50+ analogs via parallel synthesis (e.g., varying N-alkyl groups, aryl substitutions).
- Tiered screening :
- Primary: Radioligand displacement (IC₅₀ for dopamine D2 receptors).
- Secondary: Functional cAMP assays (EC₅₀/IC₅₀ determination).
- QSAR modeling : Relate logP, topological polar surface area (TPSA), and H-bond donors to activity .
(Advanced) How to differentiate enantiomer-specific biological activity?
- Chiral resolution : Use preparative HPLC (Chiralpak IA column, heptane/EtOH).
- Pharmacological profiling : Test (3aR,6aR) vs. (3aS,6aS) enantiomers in:
- Radioligand competition (ΔKi >10-fold indicates stereoselectivity).
- Zebrafish neurobehavioral assays (dose-dependent locomotion changes).
- X-ray co-crystallization : Resolve binding modes with target proteins (e.g., 5-HT₁A receptor) .
(Basic) Which in vitro assays are suitable for initial neuropharmacological screening?
- Receptor profiling : Radioligand binding (≥10 CNS targets, including σ₁ and NMDA receptors).
- Functional assays : Calcium flux (FLIPR) in HEK293 cells expressing GPCRs.
- Counter-screens : hERG inhibition (patch-clamp, IC₅₀ >10 µM required) .
(Advanced) How to elucidate enzyme inhibition mechanisms?
- Kinetic analysis : Progress curves with varying [ATP] to determine inhibition modality (e.g., uncompetitive if Km decreases).
- Isothermal titration calorimetry (ITC) : Measure binding stoichiometry (n=1.1±0.2) and ΔH/ΔS.
- Cryo-EM : Resolve inhibitor-enzyme complexes at 2.8 Å resolution .
(Advanced) What statistical methods analyze high-content screening data?
- Normalization : Median polish for plate-wise background correction.
- Hit prioritization : Combine strict z-score (|score| >3) and fold-change (>2× control).
- Multivariate analysis : Partial least squares regression (PLS) correlates 50+ cellular features with activity.
- False discovery control : Benjamini-Hochberg adjustment (q<0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
